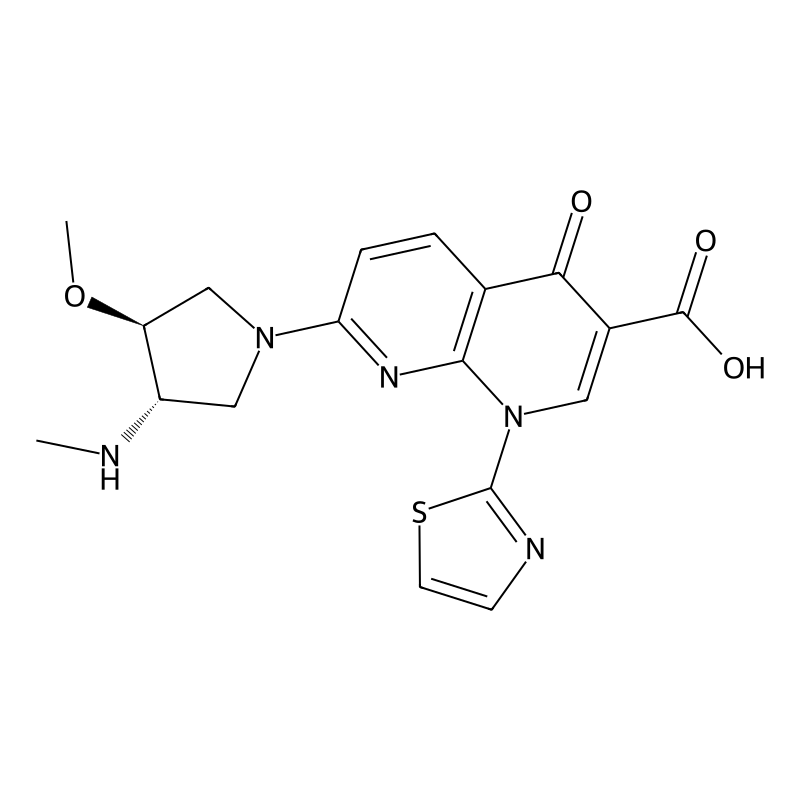

Vosaroxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Vosaroxin (also known as SNS-595 or voreloxin) is a first-in-class naphthyridine/quinolone-derivative topoisomerase II poison. For scientific procurement, it is primarily sourced as a highly stable, DNA-intercalating small molecule that induces site-selective double-strand breaks (DSBs) and G2 phase cell cycle arrest [1]. Unlike traditional anthracyclines, Vosaroxin features a chemically stable quinolone core that dictates its unique pharmacological profile. Supplied as a crystalline solid, it is slightly soluble in DMSO, methanol, and PBS (pH 7.2), making it compatible with standard in vitro assay formulations and in vivo dosing vehicles . Its primary value to researchers and assay developers lies in its ability to isolate topoisomerase II inhibition from the confounding off-target toxicities and resistance mechanisms typically associated with legacy chemotherapeutics.

Substituting Vosaroxin with conventional topoisomerase II poisons like doxorubicin, daunorubicin, or etoposide severely compromises experimental integrity in specialized oncology and toxicology models. Traditional anthracyclines (doxorubicin) generate significant reactive oxygen species (ROS), introducing oxidative stress and cardiotoxicity as confounding variables in cellular assays [1]. Furthermore, both anthracyclines and epipodophyllotoxins (etoposide) are highly susceptible to P-glycoprotein (P-gp) mediated efflux, rendering them ineffective in multidrug-resistant (MDR) cell lines. Vosaroxin’s unique quinolone scaffold is not recognized by the P-gp efflux pump and operates independently of p53 mutation status [2]. Consequently, utilizing generic in-class alternatives will fail to yield reproducible topoisomerase II inhibition in MDR1-overexpressing models or in assays specifically designed to decouple DNA damage from ROS-induced cellular stress.

References

- [1] Hawtin, R. E., et al. 'Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II.' PLOS One, 2010.

- [2] Daver, N., et al. 'A phase 1b/2 study of vosaroxin in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia.' Haematologica, 2015.

Evasion of P-glycoprotein (P-gp) Efflux in Multidrug-Resistant Models

Vosaroxin maintains potent anti-proliferative activity across multidrug-resistant (MDR) cell lines because it is not a substrate for the P-glycoprotein (P-gp) efflux pump. In comparative proliferation panels, Vosaroxin retained IC50 values ranging from 0.04 to 1.15 µM across 15 cancer cell lines, including those specifically resistant to doxorubicin and etoposide . In contrast, doxorubicin and etoposide suffer massive losses in intracellular concentration and potency in P-gp overexpressing models due to rapid active efflux[1].

| Evidence Dimension | Sensitivity to P-gp mediated active efflux |

| Target Compound Data | Vosaroxin: Not a P-gp substrate; retains low-micromolar/nanomolar IC50 (0.04 - 1.15 µM) in MDR lines. |

| Comparator Or Baseline | Doxorubicin / Etoposide: Highly susceptible to P-gp efflux, resulting in resistance. |

| Quantified Difference | Vosaroxin bypasses P-gp efflux entirely, maintaining baseline potency in MDR models where comparators fail. |

| Conditions | In vitro proliferation assays using doxorubicin-resistant and etoposide-resistant cancer cell lines. |

Procuring Vosaroxin is essential for researchers needing a reliable Topo II poison that will not be actively pumped out of MDR1-overexpressing cells, ensuring consistent intracellular dosing.

Absence of Reactive Oxygen Species (ROS) Generation

A major limitation of anthracyclines is the generation of reactive oxygen species (ROS), which causes off-target cardiotoxicity. In comparative cell-based assays using HCT-116 colon cancer cells and a 2′,7′-dichlorofluorescein ROS indicator, Vosaroxin produced no significant levels of ROS at concentrations up to 9 µM over 6 hours. Conversely, doxorubicin induced significant, dose-dependent ROS generation at much lower concentrations (0.03–2 µM) under the exact same conditions [1].

| Evidence Dimension | Reactive Oxygen Species (ROS) production |

| Target Compound Data | Vosaroxin: No significant ROS generated at 1–9 µM. |

| Comparator Or Baseline | Doxorubicin: Significant, dose-dependent ROS generation at 0.03–2 µM. |

| Quantified Difference | Vosaroxin eliminates the ROS generation seen with doxorubicin even at >4x higher concentrations. |

| Conditions | HCT-116 cells treated for 6 h in the presence of 2′,7′-dichlorofluorescein ROS indicator. |

This allows buyers to study pure topoisomerase II-mediated DNA damage without the confounding variable of ROS-induced oxidative stress, which is critical for cardiotoxicity-sparing research.

Site-Selective DNA Cleavage vs. Non-Selective Laddering

Vosaroxin induces highly specific, site-selective DNA double-strand breaks at GC/GG regions, peaking at concentrations of 0.5 µM for Topo IIα and 1.0 µM for Topo IIβ. In contrast, etoposide (a non-intercalating epipodophyllotoxin) causes extensive, non-selective DNA laddering and fragmentation at 1 µM [1]. Densitometry confirms that 1 µM Vosaroxin stabilizes cleavage complexes at levels comparable to 1 µM doxorubicin, but with a highly controlled fragmentation profile.

| Evidence Dimension | DNA fragmentation profile and cleavage complex stabilization |

| Target Compound Data | Vosaroxin: Site-selective cleavage peaking at 0.5–1.0 µM. |

| Comparator Or Baseline | Etoposide: Extensive, non-selective DNA laddering at 1 µM. |

| Quantified Difference | Vosaroxin provides targeted GC/GG region double-strand breaks rather than chaotic DNA laddering. |

| Conditions | CCRF-CEM cell-based topoisomerase IIα/β cleavage assays and densitometry. |

For assay developers, Vosaroxin provides a highly titratable, precise tool for inducing specific double-strand breaks without the chaotic, non-specific fragmentation caused by etoposide.

Multidrug-Resistant (MDR) Tumor Modeling

Because Vosaroxin is structurally distinct from anthracyclines and is not a substrate for P-glycoprotein (P-gp) efflux, it is the optimal procurement choice for establishing baselines in MDR cell lines (e.g., SBC-3/ETP or PC-14/CDDP) where legacy drugs like doxorubicin or etoposide are actively pumped out of the cell [1].

Cardiotoxicity-Sparing Topoisomerase II Assays

In pharmacological studies where researchers must separate DNA intercalation and topoisomerase II poisoning from oxidative stress, Vosaroxin is required. Its inability to generate significant reactive oxygen species (ROS) makes it an ideal reference compound for studying DNA double-strand breaks without triggering the ROS-mediated cardiotoxic pathways inherent to anthracyclines [1].

p53-Independent Apoptosis and Combination Therapy Screening

Vosaroxin induces apoptosis independently of p53 mutation status. It is highly recommended for procurement in combination therapy screens (particularly alongside cytarabine or decitabine) targeting relapsed/refractory acute myeloid leukemia (AML) models, where bypassing p53-dependent resistance mechanisms is a strict assay requirement [2].

References

- [1] Hawtin, R. E., et al. 'Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II.' PLOS One, 2010.

- [2] Daver, N., et al. 'A phase 1b/2 study of vosaroxin in combination with cytarabine in patients with relapsed or refractory acute myeloid leukemia.' Haematologica, 2015.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX53 - Vosaroxin

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

Wikipedia

Use Classification

Human drugs -> Rare disease (orphan)

Dates

2: Hoch U, Lynch J, Sato Y, Kashimoto S, Kajikawa F, Furutani Y, Silverman JA. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemother Pharmacol. 2009 Jun;64(1):53-65. Epub 2008 Oct 19. PubMed PMID: 18931998.

3: Mills DA, Fekrazad HM, Verschraegen CF. SNS-595, a naphthyridine cell cycle inhibitor and stimulator of apoptosis for the treatment of cancers. Curr Opin Investig Drugs. 2008 Jun;9(6):647-57. Review. PubMed PMID: 18516764.

4: Srivastava SK, Jha A, Agarwal SK, Mukherjee R, Burman AC. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Anticancer Agents Med Chem. 2007 Nov;7(6):685-709. Review. PubMed PMID: 18045063.

5: Tsuzuki Y, Tomita K, Shibamori K, Sato Y, Kashimoto S, Chiba K. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. J Med Chem. 2004 Apr 8;47(8):2097-109. PubMed PMID: 15056007.

Explore Compound Types